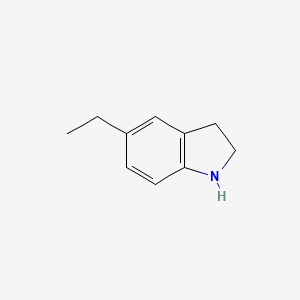

5-Ethylindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h3-4,7,11H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLKQZKMPDGRNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588511 | |

| Record name | 5-Ethyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67932-65-4 | |

| Record name | 5-Ethyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Ethylindoline from 5-ethylindole

An In-Depth Technical Guide to the Synthesis of 5-Ethylindoline from 5-Ethylindole

Executive Summary

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. 5-Ethylindoline, a key intermediate, requires a robust and efficient synthetic route for its production in research and drug development settings. This guide provides a detailed technical overview of the chemical transformation of 5-ethylindole to 5-ethylindoline, focusing on the selective reduction of the indole's pyrrole ring. We will explore and compare three primary methodologies: heterogeneous catalytic hydrogenation, borane-mediated reduction, and chemical reduction with cyanoborohydrides. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and practical insights to ensure successful and reproducible synthesis.

Introduction: The Significance of the 5-Ethylindoline Moiety

The indole ring is a cornerstone of biologically active molecules, including neurotransmitters like serotonin and various approved drugs.[1] Its reduced form, the indoline nucleus, imparts a three-dimensional, sp³-rich character to molecules, which is increasingly sought after in modern drug discovery to improve properties such as solubility, metabolic stability, and binding affinity.[2] The synthesis of substituted indolines, such as 5-ethylindoline, is therefore a critical process for generating novel chemical entities.

The conversion of an indole to an indoline is fundamentally a dearomatization reaction. This transformation presents a significant chemical challenge due to the resonance stability of the indole nucleus.[3] A successful synthesis must selectively reduce the C2-C3 double bond of the pyrrole ring without affecting the benzene ring or other functional groups. The choice of method depends on factors such as substrate tolerance, scalability, cost, and environmental impact.

Strategic Approaches to the Reduction of 5-Ethylindole

The reduction of 5-ethylindole to 5-ethylindoline can be achieved through several reliable pathways. The presence of an electron-donating ethyl group at the C-5 position generally favors the reaction, leading to excellent yields in many cases.[3] We will dissect three field-proven strategies.

Method 1: Heterogeneous Catalytic Hydrogenation

Catalytic hydrogenation is arguably the most environmentally benign approach for this transformation, often utilizing hydrogen gas as the terminal reductant and producing water as the only byproduct.[3] This method is highly effective for unprotected indoles.

Causality and Mechanistic Insight: The reaction proceeds via the adsorption of the indole onto the surface of a noble metal catalyst (e.g., Platinum or Palladium). In an acidic medium, the indole is protonated at the C3 position, forming an indoleninium ion. This protonation disrupts the aromaticity of the pyrrole ring, making the C2-C3 double bond susceptible to hydrogenation.[3][4] The catalyst facilitates the addition of hydrogen atoms across this activated double bond, yielding the indoline product. The acidic activator is crucial for preventing catalyst poisoning by the basic indoline product and for accelerating the reaction.[3]

Caption: Simplified mechanism of acid-activated reduction.

Method 3: Reduction with Sodium Cyanoborohydride

Sodium cyanoborohydride (NaBH₃CN) is a milder and more selective reducing agent than sodium borohydride. Its utility shines in acidic media, where it readily reduces the indoleninium ion formed in situ. [5][6] Causality and Mechanistic Insight: The key to this method's success is the use of an acid (typically acetic or trifluoroacetic acid) which serves two purposes: it protonates the indole to form the reactive indoleninium ion, and it activates the cyanoborohydride reductant. [5][7]Unlike the more reactive NaBH₄, which can reduce carboxylic acids to generate borane and potentially cause N-alkylation side reactions, NaBH₃CN is stable in moderately acidic conditions and selectively targets the C=N⁺ moiety of the indoleninium intermediate. [8]This selectivity makes it a highly reliable and predictable reagent for this transformation.

Comparative Analysis of Reduction Methods

The selection of an optimal synthetic route requires a careful evaluation of various experimental parameters.

| Parameter | Catalytic Hydrogenation (Pt/C, H₂) | Borane Reduction (BH₃·DMS/TFA) | Hydride Reduction (NaBH₃CN/AcOH) |

| Typical Yield | Excellent (>95%) [3] | Very Good to Excellent (80-95%) [9] | Good to Very Good (85-90%) [7] |

| Selectivity | High for C2-C3 reduction; risk of over-reduction to octahydroindole under harsh conditions. [3] | Excellent; highly selective for the pyrrole ring. | Excellent; mild conditions prevent over-reduction and side reactions. [5] |

| Reaction Conditions | Elevated H₂ pressure (50-100 psi), room temp to moderate heat. [3] | Room temperature, inert atmosphere. | Room temperature to 50 °C. [7] |

| Key Reagents | Pt/C, H₂ gas, acid activator (e.g., p-TsOH). | BH₃·DMS, Trifluoroacetic Acid (TFA). | NaBH₃CN, Acetic Acid (AcOH). |

| Safety Concerns | Handling of flammable H₂ gas under pressure; pyrophoric catalysts. | Toxic and odorous BH₃·DMS; corrosive TFA. | Highly toxic NaBH₃CN and byproduct HCN; requires careful quenching. |

| Scalability | Excellent; widely used in industry. Requires specialized hydrogenation equipment. | Good; but cost and handling of borane reagents can be a factor. | Good; straightforward setup, but toxicity is a major concern on a large scale. |

| Green Chemistry | High; H₂ is a clean reagent and water is the main byproduct. | Moderate; requires stoichiometric reagents and organic solvents. | Low; use of cyanide-based reagent and stoichiometric waste generation. |

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with built-in checks and explanations for key steps.

Protocol: Catalytic Hydrogenation of 5-Ethylindole

This protocol is adapted from established procedures for substituted indoles. [3]

-

Materials:

-

5-Ethylindole (1.0 eq)

-

Platinum on carbon (Pt/C, 5-10 wt%)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 1.0 eq)

-

Ethanol or Water (as solvent)

-

Diatomaceous earth (Celite®)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Vessel Preparation: To a suitable high-pressure reaction vessel (e.g., a Parr shaker apparatus), add 5-ethylindole and the chosen solvent (e.g., ethanol, ~0.1 M concentration).

-

Reagent Addition: Add p-toluenesulfonic acid monohydrate (1.0 eq). Stir until fully dissolved.

-

Catalyst Addition: Carefully add Pt/C (5 wt%) to the solution under a stream of inert gas (e.g., nitrogen or argon) to prevent ignition of the dry catalyst.

-

Hydrogenation: Seal the vessel. Purge the headspace several times with hydrogen gas before pressurizing to 50-100 psi.

-

Reaction: Begin vigorous stirring and maintain the reaction at room temperature. The reaction is typically complete within 4-12 hours.

-

Monitoring: Monitor the reaction progress by checking for the disappearance of the starting material using TLC or by taking aliquots for GC-MS analysis (after carefully venting and purging the vessel).

-

Work-up - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with additional solvent (ethanol). Rationale: Celite prevents the fine catalyst particles from passing through the filter paper and potentially contaminating the product.

-

Work-up - Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. To the residue, add ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the p-TsOH. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the dried organic solution in vacuo. The resulting crude 5-ethylindoline can be purified by flash column chromatography on silica gel or by vacuum distillation to yield a colorless oil.

-

Protocol: Reduction of 5-Ethylindole with NaBH₃CN

This protocol is based on the well-established method for reducing indoles in acidic media. [7]

-

Materials:

-

5-Ethylindole (1.0 eq)

-

Sodium cyanoborohydride (NaBH₃CN, ~5.0 eq)

-

Glacial Acetic Acid (as solvent)

-

Deionized Water

-

2N Sodium Hydroxide (NaOH) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 5-ethylindole in glacial acetic acid (~0.2 M).

-

Cooling: Cool the solution to 10-15 °C in an ice-water bath. Rationale: This controls the initial exotherm upon addition of the reducing agent.

-

Reagent Addition: Add sodium cyanoborohydride in small portions over 15-20 minutes, ensuring the temperature remains below 20 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC (staining with p-anisaldehyde or permanganate) until the starting indole spot is consumed.

-

Quenching (CAUTION): Slowly and carefully pour the reaction mixture into a beaker of crushed ice and water. This will hydrolyze the remaining NaBH₃CN. This step must be performed in a well-ventilated fume hood as toxic HCN gas may be evolved.

-

Work-up - Basification: Make the aqueous solution strongly alkaline (pH > 10) by the slow addition of 2N NaOH solution.

-

Work-up - Extraction: Extract the product from the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic extracts, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the organic solution under reduced pressure. Purify the crude product by vacuum distillation or silica gel chromatography to obtain pure 5-ethylindoline.

-

Product Characterization and Quality Control

Confirmation of the final product's identity and purity is essential. Standard analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the structure. Key signals to look for in the ¹H NMR of 5-ethylindoline are the disappearance of the C2 and C3 olefinic protons of the indole and the appearance of two new aliphatic multiplets around 3.0-3.6 ppm, corresponding to the -CH₂-CH₂- protons of the reduced pyrrole ring.

-

Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight of the product (C₁₀H₁₃N, MW = 147.22 g/mol ).

-

Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product, which should typically exceed 98% for use in drug development applications.

Conclusion

The synthesis of 5-ethylindoline from 5-ethylindole is a well-established transformation that can be accomplished through multiple reliable methods. Catalytic hydrogenation stands out as the most scalable and environmentally friendly option, making it ideal for industrial applications. Borane and cyanoborohydride reductions offer excellent, metal-free alternatives that are highly suitable for laboratory-scale synthesis. The choice of method should be guided by the specific requirements of the research program, considering factors of scale, available equipment, cost, and safety protocols. By understanding the chemical principles behind each method, researchers can confidently select and execute the optimal procedure to obtain high-purity 5-ethylindoline for advancing their scientific objectives.

References

- Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis. (2018). YouTube.

- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str

- Preparation of Indoles and Oxindoles. (2020).

- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2).

- Process of preparing purified aqueous indole solution. (US5085991A).

- A Recent Update on the Flow Synthesis of Indoles. (2020). Molecules.

- The Catalytic Hydrogen

- Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.

- Substrate scope for the reduction of substituted indoles.

- Revisiting the reduction of indoles by hydroboranes: A combined experimental and comput

- Azidoindolines—From Synthesis to Applic

- A convenient preparation of indoline. (2025).

- Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids. Taylor & Francis Online.

- Borane complexes in trifluoroacetic acid. Reduction of indoles to indolines and generation of bis(trifluoroacetoxy)borane.

- Synthesis and Chemistry of Indole. SlideShare.

- Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids. Marcel Dekker, Inc.

- Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkyl

Sources

- 1. ricerca.uniba.it [ricerca.uniba.it]

- 2. Azidoindolines—From Synthesis to Application: A Review [mdpi.com]

- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The catalytic hydrogenation of indoles - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. tandfonline.com [tandfonline.com]

- 8. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. pubs.acs.org [pubs.acs.org]

Chemical structure and IUPAC name of 5-Ethylindoline

Scaffold Analysis, Synthetic Pathways, and Medicinal Utility

Structural Characterization & Nomenclature

5-Ethylindoline is a bicyclic nitrogen heterocycle characterized by a fused benzene and pyrrolidine ring system.[1] Unlike its oxidized parent (indole), the 2,3-position is saturated, rendering the nitrogen atom a secondary amine with distinct nucleophilic properties.

Core Identifiers

| Property | Specification |

| Common Name | 5-Ethylindoline |

| IUPAC Name | 5-ethyl-2,3-dihydro-1H-indole |

| CAS Registry Number | 67932-65-4 |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

| SMILES | CCc1ccc2[nH]ccc2c1 |

| InChI Key | LPAGFVYQRIESJQ-UHFFFAOYSA-N (Parent Indoline core) |

Structural Logic Diagram

The following diagram illustrates the numbering scheme and structural relationship between the parent indole and the target indoline.

Figure 1: Structural evolution from 5-ethylindole to 5-ethylindoline, highlighting the saturation of the heterocyclic ring.

Synthetic Methodology

The most reliable route to 5-ethylindoline is the selective reduction of commercially available 5-ethylindole (CAS 68742-28-9). While direct alkylation of indoline is possible, it often suffers from regioselectivity issues (N-alkylation vs. C-alkylation). Therefore, reduction is the preferred industrial and laboratory method.

Protocol: Selective Reduction via Sodium Cyanoborohydride

This protocol utilizes the Gribble reduction method, adapted for 5-substituted indoles. It relies on the protonation of the indole C3 position followed by hydride attack at C2.

Reagents:

-

Precursor: 5-Ethylindole (1.0 eq)

-

Reductant: Sodium Cyanoborohydride (NaBH₃CN) (3.0 eq)

-

Solvent/Acid: Glacial Acetic Acid (AcOH)

Step-by-Step Workflow:

-

Preparation: In a fume hood, dissolve 5-ethylindole (e.g., 1.45 g, 10 mmol) in glacial acetic acid (20 mL). Cool the solution to 15°C.

-

Addition: Add NaBH₃CN (1.88 g, 30 mmol) portion-wise over 20 minutes. Caution: Evolution of HCN gas is possible; ensure vigorous ventilation.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane). The indole spot (higher R_f) should disappear, replaced by the more polar indoline spot.

-

Quenching: Pour the reaction mixture carefully into ice-cold water (50 mL).

-

Neutralization: Basify the aqueous layer to pH >10 using 50% NaOH solution (dropwise, with cooling).

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify the crude oil via flash column chromatography (Hexane:EtOAc 9:1) to yield 5-ethylindoline as a pale yellow oil.

Synthesis Flowchart

Figure 2: Operational workflow for the reductive synthesis of 5-ethylindoline.

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following analytical parameters must be met. The disappearance of the C2/C3 aromatic protons is the primary NMR indicator.

| Technique | Expected Signal / Result | Interpretation |

| ¹H NMR (CDCl₃) | Ethyl Group: Characteristic triplet-quartet pattern confirms the 5-ethyl substituent. | |

| ¹H NMR (CDCl₃) | Indoline Core: Two triplets correspond to the saturated C3 and C2 methylene protons, respectively. | |

| ¹H NMR (CDCl₃) | N-H: Broad singlet indicating the secondary amine. | |

| MS (ESI+) | [M+H]⁺ = 148.2 | Protonated molecular ion. |

| Appearance | Pale yellow to brown oil | Oxidation leads to darkening; store under inert gas. |

Medicinal Chemistry Applications

5-Ethylindoline serves as a "privileged scaffold" intermediate. The saturation of the C2-C3 bond transforms the flat, electron-rich indole into a three-dimensional, twisted structure with a reactive secondary amine.

Reactivity Profile

-

N1-Nucleophilicity: The nitrogen atom is significantly more basic (pKa ~5) than in indole (pKa ~ -2). This allows for facile derivatization:

-

Acylation/Sulfonylation: Formation of amides and sulfonamides (e.g., in CFTR modulators).

-

Buchwald-Hartwig Coupling: Pd-catalyzed arylation to form N-aryl indolines.[2]

-

-

Electrophilic Substitution: The C5-ethyl group activates the benzene ring, directing electrophilic attack primarily to the C7 position (ortho to the amine).

Therapeutic Relevance

Indoline derivatives are critical in the development of:

-

CFTR Potentiators: Analogs of Ivacaftor often utilize substituted indoline/indole cores to modulate the Cystic Fibrosis Transmembrane Conductance Regulator protein [1].

-

Kinase Inhibitors: The indoline moiety mimics the ATP-binding motif in various tyrosine kinases.

-

GPCR Ligands: 5-substituted indolines are precursors for serotonin (5-HT) receptor antagonists.

References

-

Hadida, S., et al. (2014). "Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator." Journal of Medicinal Chemistry, 57(23), 9776-9795. Link

-

Gribble, G. W., et al. (1974).[3] "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylations of Aromatic Amines with Carboxylic Acids." Synthesis, 1974(12), 859-874. Link

-

PubChem. "5-Ethyl-2,3-dihydro-1H-indole (Compound)." National Library of Medicine. Link

-

ChemicalBook. "5-Ethylindoline Product Entry." Link

Sources

5-Ethylindoline molecular weight and formula

A Critical Scaffold in Medicinal Chemistry and Lead Optimization

Executive Summary & Core Identity

5-Ethylindoline (CAS: 67932-65-4) represents a pivotal heterocyclic intermediate in modern drug discovery, specifically within the development of CFTR modulators and monoamine transporter ligands. Unlike its aromatic parent 5-ethylindole, the indoline scaffold possesses a non-planar, bicyclic structure containing two sp³-hybridized carbons (C2 and C3). This saturation confers distinct physicochemical properties—enhanced solubility, reduced planarity, and specific vectoral alignment of substituents—that are increasingly valued in "escape from flatland" strategies in medicinal chemistry.

This guide provides a definitive technical analysis of 5-Ethylindoline, synthesizing its physicochemical profile, validated synthetic routes, and application in high-value pharmaceutical targets.

Physicochemical Profile

The transition from indole to indoline increases the fraction of sp³ carbons (

| Property | Value / Description | Technical Note |

| IUPAC Name | 5-Ethyl-2,3-dihydro-1H-indole | Systematic nomenclature emphasizing saturation. |

| CAS Number | 67932-65-4 | Validated identifier for procurement/database search. |

| Molecular Formula | C₁₀H₁₃N | Differs from 5-ethylindole (C₁₀H₁₁) by +2H. |

| Molecular Weight | 147.22 g/mol | Monoisotopic Mass: 147.1048 Da. |

| Physical State | Pale yellow to brown oil | Oxidizes to indole upon prolonged air exposure. |

| Boiling Point | ~235–240 °C (Predicted) | Extrapolated from Indoline (BP 220 °C). |

| LogP | 2.8 – 3.1 (Predicted) | Higher lipophilicity than unsubstituted indoline. |

| pKa (Conjugate Acid) | ~5.0 | More basic than indole (pKa -2.4) due to loss of aromatic delocalization of the lone pair. |

Synthetic Methodologies

The synthesis of 5-Ethylindoline is generally approached via two primary strategies: reductive saturation of the parent indole or de novo ring construction via aniline precursors.

Protocol A: Selective Reduction of 5-Ethylindole (Preferred)

This method is favored for its atom economy and direct access from commercially available 5-ethylindole.

-

Mechanism: The C2-C3 double bond of the pyrrole ring is selectively reduced. Unlike the benzene ring, the pyrrole portion is electron-rich but susceptible to reduction under acidic conditions or with specific hydride donors.

-

Reagents: Sodium Cyanoborohydride (NaCNBH₃) in Acetic Acid (AcOH) or Triethylsilane (Et₃SiH) with Trifluoroacetic Acid (TFA).

-

Self-Validating Check: Monitor reaction progress via TLC or LC-MS. The product (indoline) will exhibit a distinct blue shift in UV absorption compared to the starting indole and will show basicity (protonatable amine) absent in the indole precursor.

Protocol B: The Isatin Route (De Novo)

Used when 5-ethylindole is unavailable or when specific substitution patterns are required.

-

Sandmeyer Isonitrosoacetanilide Synthesis: 4-Ethylaniline reacts with chloral hydrate and hydroxylamine.

-

Cyclization: Sulfuric acid mediated cyclization yields 5-ethylindoline-2,3-dione (5-Ethylisatin).

-

Exhaustive Reduction: Reduction of the dione (using LiAlH₄ or BH₃·THF) yields 5-Ethylindoline.

Visualization of Synthetic Logic

The following diagram illustrates the convergent pathways to 5-Ethylindoline and its downstream utility.

Caption: Convergent synthetic pathways to 5-Ethylindoline showing the reductive (from Indole) and cyclization (from Aniline) routes.

Applications in Drug Development

5-Ethylindoline serves as a high-value building block, particularly in the modulation of transmembrane proteins.

4.1 CFTR Modulation (Cystic Fibrosis)

The indoline core is a structural isostere of the indole found in Ivacaftor (VX-770) and related correctors/potentiators.

-

Mechanistic Role: The 5-ethyl group fills a specific hydrophobic pocket within the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) binding site.

-

Advantage: The indoline nitrogen is more basic (sp³) than the indole nitrogen (sp²), allowing for different hydrogen bonding interactions or salt bridge formations within the active site.

4.2 Dopamine Transporter (DAT) Allosteric Modulators

Research into compounds like KM822 has utilized 5-ethylindoline-2,3-dione (and subsequently the reduced indoline) to create allosteric modulators that decrease the affinity of cocaine for DAT without blocking dopamine uptake entirely.

-

Significance: This represents a potential therapeutic pathway for cocaine use disorder, decoupling the reward mechanism from the drug's effect.

Handling & Stability Protocols

To ensure experimental reproducibility, the following handling standards must be rigorously maintained:

-

Oxidation Sensitivity: Indolines are susceptible to autoxidation back to indoles.

-

Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Visual Check: Darkening of the oil indicates oxidation. Purify via short-path distillation or silica chromatography immediately before use.

-

-

Basicity: Unlike indoles, 5-ethylindoline is a secondary amine.

-

Implication: It will form salts with acids. It can be scavenged using acidic resins, a property useful for purification from non-basic impurities.

-

-

Light Sensitivity: Protect from direct light to prevent radical-mediated degradation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12399210, 5-Ethylindole. Retrieved from [Link]

-

Kortagere, N. S., et al. (2014). Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Hadida, S., et al. (2014). Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor).[1] Journal of Medicinal Chemistry. Retrieved from [Link]

-

Nieto, M. J., & Lupton, H. K. (2021). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances. Current Medicinal Chemistry. Retrieved from [Link]

Sources

Solubility of 5-Ethylindoline in common lab solvents

An In-Depth Technical Guide to the Solubility of 5-Ethylindoline in Common Laboratory Solvents

Introduction: Understanding 5-Ethylindoline

5-Ethylindoline is a heterocyclic aromatic amine, a derivative of indoline characterized by an ethyl group at the 5-position of the benzene ring. As a structural analogue of indole and its derivatives, it serves as a valuable building block in organic synthesis. Its applications span the development of pharmaceuticals, agrochemicals, and materials science, where the indoline scaffold is a privileged structure.[1] A thorough understanding of its solubility is paramount for researchers and process chemists, as it directly impacts reaction kinetics, purification strategies (such as crystallization and chromatography), and formulation development.

This guide provides a comprehensive analysis of the solubility of 5-Ethylindoline. Moving beyond a simple list of solvents, we will explore the physicochemical principles that govern its solubility, present a predictive solubility profile based on structural analysis, and provide a robust experimental protocol for empirical determination.

Chapter 1: Physicochemical Profile of 5-Ethylindoline

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. 5-Ethylindoline's structure is composed of a bicyclic system containing a benzene ring fused to a five-membered nitrogen-containing ring.

-

Molecular Structure: The core is an indoline ring, which is a partially saturated version of indole. This structure possesses a secondary amine within the five-membered ring, which can act as a hydrogen bond donor and a Lewis base.

-

Polarity and Lipophilicity: The molecule exhibits dual characteristics. The aromatic ring and the ethyl group are non-polar and lipophilic ("fat-loving"), contributing to its solubility in non-polar organic solvents. Conversely, the secondary amine (N-H) group introduces polarity and the capacity for hydrogen bonding, allowing for interaction with polar solvents. The addition of the ethyl group, compared to the parent indoline molecule, increases its overall lipophilicity and molecular weight, which is expected to decrease its solubility in highly polar solvents like water.

-

Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties. Therefore, 5-Ethylindoline will react with acids to form the corresponding ammonium salt. This protonation dramatically increases polarity and is a key factor in its aqueous solubility under acidic conditions.[2]

Table 1: Physicochemical Properties of 5-Ethylindoline

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N | Chem-Impex[1] |

| Molecular Weight | 145.2 g/mol | Chem-Impex[1] |

| Appearance | Colorless to yellow liquid | Chem-Impex[1] |

| Predicted LogP | ~2.5 - 3.0 | Author's Prediction |

| Basicity (pKa of conjugate acid) | ~4.0 - 5.0 (Estimated) | Author's Estimate |

Note: LogP and pKa values are estimated based on the parent indoline structure and the contribution of the ethyl substituent.

Chapter 2: The Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This means that substances with similar intermolecular forces and polarity tend to be miscible.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces (London dispersion forces). The large non-polar surface area of 5-Ethylindoline, comprising the benzene ring and ethyl group, allows for favorable interactions with these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate): These solvents possess a dipole moment but lack O-H or N-H bonds for hydrogen bond donation. They can accept hydrogen bonds and engage in dipole-dipole interactions. 5-Ethylindoline, with its polar N-H bond, can act as a hydrogen bond donor to the oxygen or nitrogen atoms in these solvents, leading to good solubility.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. While the N-H group of 5-Ethylindoline can interact with these solvents, the large, non-polar hydrocarbon portion of the molecule disrupts the strong hydrogen-bonding network of the solvent (especially water), making dissolution less favorable. This hydrophobic effect typically leads to lower solubility in highly polar protic solvents. For the parent compound indole, water solubility is low (2.80 g/L at 25°C).[4] The presence of the ethyl group in 5-Ethylindoline is expected to reduce this further.

-

Acid-Base Chemistry: The most significant shift in solubility occurs in the presence of an acid. The basic nitrogen atom of the indoline ring is readily protonated by an acid (like dilute HCl), forming an ionic ethylindolinium salt. This salt is highly polar and readily dissolves in aqueous solutions.

Chapter 3: Predictive Solubility Profile

Based on the principles above, we can predict the solubility of 5-Ethylindoline in a range of common laboratory solvents. This profile serves as a practical starting point for experimental design.

Table 2: Predicted Solubility of 5-Ethylindoline

| Solvent | Solvent Class | Polarity Index (P')[5] | Predicted Qualitative Solubility | Rationale |

| Water | Polar Protic | 10.2 | Insoluble to Very Sparingly Soluble | The large non-polar region dominates over the single polar N-H group. |

| Methanol | Polar Protic | 5.1 | Soluble | The alkyl chain of methanol is less disruptive to the non-polar part of the solute than water. |

| Ethanol | Polar Protic | 4.3 (est.) | Soluble to Freely Soluble | Increased alkyl character compared to methanol improves interaction with the solute. |

| Acetone | Polar Aprotic | 5.1 | Freely Soluble | Strong dipole-dipole interactions and hydrogen bond acceptance. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Freely Soluble | Good balance of polarity and non-polar character; excellent H-bond acceptor. |

| Ethyl Acetate | Polar Aprotic | 4.4 | Freely Soluble | Good H-bond acceptor with significant non-polar character. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Freely Soluble | Dipole-dipole interactions and ability to solvate the non-polar regions. |

| Toluene | Non-Polar | 2.4 | Freely Soluble | Favorable van der Waals interactions between aromatic rings. |

| Hexane | Non-Polar | 0.1 | Soluble to Sparingly Soluble | Primarily van der Waals forces; the N-H group's polarity may limit miscibility. |

| 5% Hydrochloric Acid (aq.) | Acidic Aqueous | High | Freely Soluble | Forms a highly polar and water-soluble ethylindolinium chloride salt. |

| 5% Sodium Hydroxide (aq.) | Basic Aqueous | High | Insoluble | No reaction; the compound remains in its neutral, water-insoluble form. |

Chapter 4: Experimental Protocol for Solubility Determination

This protocol provides a standardized method for qualitatively and semi-quantitatively assessing the solubility of 5-Ethylindoline.

Materials and Equipment:

-

5-Ethylindoline

-

Test solvents (from Table 2)

-

Small, dry test tubes (e.g., 13x100 mm)

-

Graduated pipettes or micropipettes (100-1000 µL)

-

Vortex mixer

-

Spatula and analytical balance

-

pH paper

Experimental Workflow Diagram

Caption: Diagram 1: Step-by-step workflow for qualitative solubility assessment.

Step-by-Step Procedure:

-

Preparation: In a clean, dry test tube, add approximately 20 mg of 5-Ethylindoline (this corresponds to a concentration of ~20 mg/mL). The use of a liquid compound simplifies this to adding a specific volume based on its density.

-

Solvent Addition: Add 1.0 mL of the selected solvent to the test tube.

-

Mixing: Cap the test tube and vortex the mixture vigorously for 60 seconds.[3]

-

Observation: Allow the mixture to stand for a moment and observe.

-

Soluble: The compound is completely dissolved, resulting in a clear, homogeneous solution.

-

Sparingly Soluble: A significant portion of the compound has dissolved, but some undissolved material remains.

-

Insoluble: The compound does not appear to dissolve at all, or only a negligible amount has.[3]

-

-

Acid/Base Testing:

-

For the test with 5% HCl, follow steps 1-4. Observe for complete dissolution.

-

For the test with 5% NaOH, follow steps 1-4.[6]

-

-

Record Keeping: Record all observations in a laboratory notebook, creating a table similar to Table 2 to log the empirical results.

Chapter 5: Interpreting Solubility: A Structure-Based Rationale

The experimental results should align with the theoretical predictions. The key to understanding the "why" lies in connecting the molecular interactions.

Caption: Diagram 2: Causality between molecular features and solubility outcomes.

Causality Explained:

-

High Solubility in THF, DCM, and Toluene: These solvents effectively solvate the large, non-polar portion of 5-Ethylindoline. THF and other polar aprotic solvents can also accept a hydrogen bond from the N-H group, making the overall interaction highly favorable.

-

Low Solubility in Water: The energy required to break the strong hydrogen bonds between water molecules to create a cavity for the non-polar part of 5-Ethylindoline is not sufficiently compensated by the formation of new solute-solvent bonds. This "hydrophobic effect" pushes the solute out of the solution.

-

Excellent Solubility in Dilute Acid: This is not a simple dissolution but a chemical reaction. The formation of the ethylindolinium cation creates a highly polar ionic species that is readily solvated by water molecules through strong ion-dipole interactions, leading to complete solubility.

Conclusion

The solubility of 5-Ethylindoline is governed by its amphiphilic nature, possessing both significant non-polar regions and a key polar, basic functional group. It exhibits high solubility in a broad range of common organic solvents, from non-polar aromatics like toluene to polar aprotic solvents like THF and acetone. Its solubility in polar protic solvents is moderate and decreases with increasing solvent polarity, being very low in water. Critically for practical applications, its solubility in aqueous media can be dramatically increased under acidic conditions due to the formation of a soluble salt. This comprehensive solubility profile is essential for the effective design of synthetic routes, purification protocols, and formulation strategies involving this versatile chemical intermediate.

References

-

Experiment: Solubility of Organic & Inorganic Compounds . Pasadena City College. Available at: [Link]

-

Solubility of Organic Compounds . University of Toronto Scarborough. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Florida International University. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . University of Missouri–St. Louis. Available at: [Link]

-

Polarity Index . Burdick & Jackson. Available at: [Link]

Sources

Strategic Sourcing and Technical Utilization of 5-Ethylindoline (CAS 67932-65-4)

Topic: Commercial Suppliers and Availability of 5-Ethylindoline Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Procurement Specialists

Executive Summary & Compound Profile

5-Ethylindoline (5-Ethyl-2,3-dihydro-1H-indole) is a critical bicyclic nitrogen heterocycle used primarily as a scaffold in medicinal chemistry. It serves as a precursor for kinase inhibitors, GPCR ligands, and specialized agrochemicals.

Unlike its fully aromatic counterpart (5-Ethylindole), the indoline derivative is less commercially ubiquitous. Sourcing this material requires a bifurcated strategy: validating catalog suppliers for small-scale needs while maintaining a validated synthesis protocol for bulk requirements or stockouts.

Critical Identity Verification:

-

Target Compound: 5-Ethylindoline (5-Ethyl-2,3-dihydro-1H-indole)[1][2][3][4][5]

-

Molecular Formula: C₁₀H₁₃N

-

Molecular Weight: 147.22 g/mol

⚠️ WARNING: Identity Conflict Do not confuse this compound with 5-Ethylisatin (5-Ethyl-1H-indole-2,3-dione, CAS 96202-56-1) or 5-Ethylindole (CAS 68742-28-9). Many chemical search engines will fuzzy-match these related structures. Always verify the structure via CAS and hydration state (dihydro vs. fully aromatic) before procurement.

Global Supply Landscape

The commercial availability of 5-Ethylindoline is classified as Tier 2 (Specialty Chemical) . It is rarely held in bulk stock by major aggregators (e.g., Sigma-Aldrich/Merck) and is typically supplied by specialized heterocyclic synthesis houses.

Verified Commercial Suppliers

The following vendors have listed catalog entries for CAS 67932-65-4. Note: "In-stock" status fluctuates rapidly for this derivative.

| Supplier Tier | Vendor Name | Typical Pack Size | Lead Time | Strategic Note |

| Primary (Catalog) | AK Scientific | 1g - 5g | 1-2 Weeks | Reliable for small-scale discovery chemistry. |

| Primary (Catalog) | Angene Chemical | 1g - 25g | 2-3 Weeks | Often ships from Asian logistics hubs; factor in customs time. |

| Secondary (Aggregator) | CymitQuimica | Varies | 2-4 Weeks | Acts as a European distributor; good for EU regulatory compliance. |

| Bulk/Custom | Enamine / MolPort | >100g | 4-8 Weeks | Best for scale-up; usually requires a "Make-on-Demand" request. |

The "Make vs. Buy" Decision Matrix

Due to the instability of indolines (susceptibility to oxidation) and inconsistent stock levels, researchers should adopt a dynamic sourcing model.

Figure 1: Decision logic for sourcing 5-Ethylindoline based on availability and scale.

Synthetic Contingency: In-House Production

If commercial lead times are prohibitive, 5-Ethylindoline can be synthesized in a single step from the widely available 5-Ethylindole (CAS 68742-28-9) . This precursor is stable, cheaper, and stocked by major vendors (Sigma, Combi-Blocks).

Protocol: Selective Reduction of 5-Ethylindole

Objective: Reduce the C2-C3 double bond without over-reducing the benzene ring.

Reagents:

-

Substrate: 5-Ethylindole (1.0 eq)

-

Reductant: Sodium Cyanoborohydride (NaCNBH₃) (3.0 eq)

-

Solvent: Glacial Acetic Acid (AcOH)

Methodology:

-

Dissolution: Dissolve 5-Ethylindole in glacial acetic acid at room temperature (approx. 0.1 M concentration).

-

Addition: Add NaCNBH₃ portion-wise over 20 minutes. Caution: Exothermic reaction; maintain temperature < 25°C using a water bath if necessary.

-

Reaction: Stir at room temperature for 2-4 hours. Monitor via TLC (SiO₂, 20% EtOAc/Hexane). The indoline spot will be more polar and stain differently (often turning orange/red with Ehrlich’s reagent, whereas indoles turn pink/purple).

-

Quench: Pour the reaction mixture into ice water. Basify to pH > 10 using 40% NaOH or NH₄OH. Critical: Ensure full neutralization to extract the free base.

-

Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

-

Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash column chromatography if necessary.

Yield Expectation: 85-95% conversion.

Figure 2: Synthetic pathway for the reduction of 5-Ethylindole to 5-Ethylindoline.

Quality Assurance & Handling

Analytical Discrimination (NMR)

The most common impurity in commercial 5-Ethylindoline is the oxidized 5-Ethylindole. You must distinguish them by ¹H-NMR.

| Feature | 5-Ethylindoline (Target) | 5-Ethylindole (Impurity) |

| C2 Protons | Triplet (~3.5 ppm, 2H) | Doublet/Multiplet (~7.2 ppm, 1H, Aromatic) |

| C3 Protons | Triplet (~3.0 ppm, 2H) | Doublet/Multiplet (~6.5 ppm, 1H, Aromatic) |

| N-H Signal | Broad singlet (~3-4 ppm) | Broad singlet (~8-10 ppm, highly deshielded) |

Storage & Stability

-

Oxidation Risk: Indolines are prone to spontaneous oxidation back to indoles upon exposure to air and light.

-

Storage Protocol: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Handling: If the compound appears yellow or brown (darkening), it has likely oxidized. A quick filtration through a short silica plug can often remove the colored oxidized impurities.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12399210, 5-Ethylindole. Retrieved from [Link]

- Gribble, G. W., et al. (1974).Reactions of Sodium Borohydride in Acidic Media. I. Reduction of Indoles and Alkylated Indoles to Indolines. Journal of the American Chemical Society. (Foundational protocol for NaCNBH3/AcOH reduction).

-

Van De Water, R. W., et al. (2014). Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor).[7] Journal of Medicinal Chemistry.[7] (Describes handling of ethyl-substituted indoline intermediates). Retrieved from [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. clonagen.com [clonagen.com]

- 3. 5-ethyl-2,3-dihydro-1H-indole-2,3-dione CAS#: [m.chemicalbook.com]

- 4. cas 67932-65-4|| where to buy 5-ethylindoline [chemenu.com]

- 5. angenechemical.com [angenechemical.com]

- 6. 5-Ethyl-2,3-dihydro-1H-indole | CymitQuimica [cymitquimica.com]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

5-Ethylindoline: A Versatile Scaffold for Synthetic Innovation in Drug Discovery and Materials Science

Introduction: The Strategic Value of the Indoline Core

The indoline, or 2,3-dihydroindole, framework is a privileged heterocyclic motif integral to a vast array of natural products and synthetic pharmaceuticals.[1] Its unique bicyclic structure, comprising a benzene ring fused to a five-membered nitrogen-containing ring, imparts a rigid, three-dimensional geometry that is highly advantageous for molecular recognition and binding to biological targets.[2] Unlike its aromatic counterpart, indole, the non-aromatic pyrrolidine portion of indoline provides conformational flexibility and introduces stereogenic centers, expanding its chemical space for exploration.

The strategic placement of substituents on the indoline core allows for the fine-tuning of its physicochemical and pharmacological properties. Substitution at the 5-position of the benzene ring is particularly significant, as it directly influences the electronic environment of the aromatic system and provides a vector for further molecular elaboration. This guide focuses on 5-ethylindoline, a valuable building block whose ethyl group offers a balance of lipophilicity and metabolic stability, making it an attractive starting point for the synthesis of novel therapeutic agents and functional materials.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides not just protocols, but the underlying scientific rationale for the synthesis and functionalization of 5-ethylindoline, ensuring that experimental choices are grounded in established chemical principles.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of 5-ethylindoline is critical for its effective use in synthesis. Below is a summary of its key characteristics.

| Property | Value | Justification / Source |

| Molecular Formula | C₁₀H₁₃N | - |

| Molecular Weight | 147.22 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Inferred from parent indoline and 5-ethylindole. |

| Boiling Point | Not available (Est. >200 °C) | - |

| Solubility | Soluble in common organic solvents (DCM, THF, DMF, Toluene); sparingly soluble in water. | Based on general properties of indolines. |

| Stability | Stable under inert atmosphere; susceptible to oxidation to the corresponding indole, especially in the presence of air and light. N-H is weakly acidic. | Indolines are known to be sensitive to oxidation.[1] |

Spectroscopic Signature (Predicted): While a specific experimental spectrum for 5-ethylindoline is not readily available in public databases, its ¹H and ¹³C NMR spectra can be reliably predicted based on data from the parent indoline and related substituted analogs.

-

¹H NMR: The spectrum will feature a characteristic triplet and quartet for the ethyl group, aromatic protons on the benzene ring (with splitting patterns influenced by the 1,2,4-trisubstitution), and two triplets corresponding to the C2 and C3 methylene protons of the pyrrolidine ring. The N-H proton will appear as a broad singlet.

-

¹³C NMR: The spectrum will show distinct signals for the two carbons of the ethyl group, the six aromatic carbons, and the two aliphatic carbons of the pyrrolidine ring.

Part 1: Synthesis of the 5-Ethylindoline Building Block

The most direct and reliable method to prepare 5-ethylindoline is through the reduction of its readily available aromatic precursor, 5-ethylindole. Several robust methods exist for this transformation, with ionic hydrogenation using triethylsilane and an acid being a particularly effective and scalable choice.

Workflow for the Synthesis of 5-Ethylindoline

Caption: Synthetic workflow for 5-Ethylindoline production.

Protocol 1: Ionic Hydrogenation of 5-Ethylindole

This protocol utilizes triethylsilane as a hydride source and trifluoroacetic acid (TFA) as both a solvent and a proton source to effect the chemoselective reduction of the indole's pyrrole ring.[3][4]

Mechanism Insight: The reaction proceeds via protonation of the indole at the C3 position, forming a stable indoleninium cation. This electrophilic intermediate readily accepts a hydride from triethylsilane, leading to the formation of the indoline product.[3] The strong acid is crucial for activating the indole substrate towards reduction.

Materials and Reagents:

-

5-Ethylindole (1.0 eq)

-

Triethylsilane (Et₃SiH) (2.0 - 3.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 5-ethylindole (1.0 eq).

-

Solvent Addition: Add trifluoroacetic acid as the solvent (approx. 0.2 M concentration of the indole). Cool the flask to 0 °C in an ice bath.

-

Expertise Note: TFA is a strong, corrosive acid and should be handled with care in a fume hood. The reaction is exothermic upon addition of the silane. Pre-cooling to 0 °C helps to control the reaction temperature.

-

-

Reagent Addition: Slowly add triethylsilane (2.5 eq) dropwise to the stirred solution at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and an excess of saturated NaHCO₃ solution to neutralize the TFA.

-

Trustworthiness Note: The neutralization step is highly exothermic and will release CO₂ gas. Perform this step slowly and with vigorous stirring to avoid excessive foaming and pressure buildup.

-

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 5-ethylindoline.

Part 2: Key Synthetic Transformations of 5-Ethylindoline

Once synthesized, 5-ethylindoline serves as a versatile platform for constructing more complex molecules. The primary sites for functionalization are the nitrogen atom (N1) and the aromatic ring (C4, C6, and C7).

Application Note 1: N-Functionalization – Gateway to Diverse Scaffolds

The secondary amine of the indoline is a nucleophilic center that readily undergoes alkylation, acylation, and arylation. These reactions are fundamental for introducing substituents that can modulate biological activity, improve pharmacokinetic properties, or serve as handles for further synthetic transformations.

This protocol describes a standard procedure for attaching an alkyl group to the indoline nitrogen using a base and an alkyl halide.

Reaction Principle: A base is used to deprotonate the weakly acidic N-H proton of 5-ethylindoline, generating a highly nucleophilic indolide anion. This anion then displaces a halide from an alkylating agent via an Sₙ2 reaction.[5]

Caption: General mechanism for N-Alkylation of 5-Ethylindoline.

Materials and Reagents:

-

5-Ethylindoline (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) OR Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Alkylating agent (e.g., Benzyl bromide, Ethyl iodide) (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Step-by-Step Procedure (using NaH in DMF):

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-ethylindoline (1.0 eq) and anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C and add NaH (1.2 eq) portion-wise.

-

Expertise Note: NaH is a strong, moisture-sensitive base. Handle it with care. The use of a stronger base like NaH ensures complete deprotonation and typically leads to faster reaction times compared to weaker bases like K₂CO₃. DMF is an excellent polar aprotic solvent for this reaction, effectively solvating the resulting cation.

-

-

Anion Formation: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indolide anion.

-

Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise. Allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction by slowly adding saturated NH₄Cl solution. Extract the product with EtOAc, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

| Base / Solvent | Temperature | Typical Reaction Time | Yield | Causality and Field Insights |

| NaH / DMF | 0 °C to RT | 1-4 h | High | Strong base ensures rapid and complete deprotonation. Ideal for less reactive alkylating agents. |

| K₂CO₃ / MeCN | Reflux | 6-24 h | Moderate to High | Milder conditions suitable for substrates with base-sensitive functional groups. Slower reaction rates. |

| Cs₂CO₃ / Xylene | 140 °C | 12 h | High | Often used for N-acylation with thioesters, demonstrating versatility with different electrophiles.[6] |

Application Note 2: C-H Functionalization – Tailoring the Aromatic Core

Direct functionalization of the C-H bonds on the benzene ring of indoline is a powerful, atom-economical strategy to introduce complexity. The regiochemical outcome is governed by the directing effects of the substituents. For electrophilic aromatic substitution (e.g., Friedel-Crafts acylation), the nitrogen atom is a powerful activating, ortho, para-director. However, to prevent side reactions at the nitrogen and to control regioselectivity, it is almost always necessary to first protect the nitrogen with an electron-withdrawing group, such as an acetyl or tosyl group.

Regioselectivity Rationale: In an N-acyl-5-ethylindoline, the directing effects are as follows:

-

N-Acyl Group: A moderately deactivating, ortho, para-director. Its ortho position is C7 and its para position is C4.

-

Ethyl Group: An activating, ortho, para-director. Its ortho position is C6 and its para position is C2 (on the other ring, not relevant for aromatic substitution).

The most activated positions for electrophilic attack are C7 (ortho to the strongly directing amino group) and C6 (ortho to the activating ethyl group). Steric hindrance at C4 (between the two substituents) often disfavors substitution at that position. Therefore, Friedel-Crafts acylation is expected to occur primarily at the C7 position .

This protocol details the acylation at the C7 position, a key step in building more complex fused-ring systems or introducing ketone functionalities.

Step A: N-Acetylation of 5-Ethylindoline

-

Dissolve 5-ethylindoline (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

-

Slowly add acetyl chloride (1.2 eq).

-

Stir at room temperature for 1-2 hours until the reaction is complete.

-

Work up by washing with water and brine, dry over Na₂SO₄, and concentrate to yield N-acetyl-5-ethylindoline, which is often used directly in the next step.

Step B: C7-Acylation

-

Reaction Setup: To a suspension of anhydrous aluminum chloride (AlCl₃) (2.5 eq) in anhydrous DCM at 0 °C, slowly add the acylating agent (e.g., acetyl chloride) (1.5 eq). Stir for 15 minutes to form the acylium ion complex.

-

Substrate Addition: Add a solution of N-acetyl-5-ethylindoline (1.0 eq) in DCM dropwise to the suspension at 0 °C.

-

Expertise Note: The Friedel-Crafts reaction is highly sensitive to moisture. All glassware must be oven-dried and reagents must be anhydrous. A significant excess of the Lewis acid catalyst is required as it will complex with the carbonyl oxygen of the N-acetyl group.[7]

-

-

Reaction Progression: Allow the reaction to stir at 0 °C to room temperature for 4-12 hours, monitoring by TLC.

-

Work-up and Purification: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Extract with DCM, wash the organic layer with water and brine, dry, and concentrate. Purify by column chromatography to isolate the N-acetyl-7-acyl-5-ethylindoline product.

Conclusion and Outlook

5-Ethylindoline is a strategically valuable building block that provides a robust entry point into a rich chemical space. Its synthesis via the reduction of 5-ethylindole is straightforward and scalable. The subsequent functionalization at both the nitrogen center and the aromatic ring allows for systematic structural modifications. The protocols and scientific rationale presented in this guide are designed to empower researchers to confidently incorporate this versatile scaffold into their synthetic programs, whether the goal is to develop next-generation pharmaceuticals or novel organic materials. The continued exploration of advanced C-H activation and cross-coupling methodologies will undoubtedly further expand the synthetic utility of 5-ethylindoline in the years to come.

References

-

Gevorgyan, V., et al. (2000). Boron Trifluoride-Catalyzed Hydrosilylation of Alkenes and Alkynes with Triethylsilane. The Journal of Organic Chemistry, 65(19), 6179-6186. Available at: [Link]

-

Zhao, D., et al. (2016). Synthesis of 5-Substituted Indole-2,3-dione. International Conference on Materials, Mechatronics and Automation (ICMMA 2016). Available at: [Link]

- U.S. Patent No. 4,210,590. (1980). Reduction of indole compounds to indoline compounds. Google Patents.

-

Gadaginamath, G. S., & Kamat, A. G. (1994). Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one derivatives. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(4), 857-862. Available at: [Link]

-

Valle-Ramírez, J. L., et al. (2022). 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. Catalysts, 12(12), 1599. Available at: [Link]

-

He, G., et al. (2012). An Efficient Synthesis of Indoline Compounds via Palladium-Catalyzed Intramolecular Amination of ortho-C(sp2)-H Bonds. Organic Letters, 14(11), 2936-2939. Available at: [Link]

-

Wang, R., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 28-34. Available at: [Link]

-

Aggarwal, V. K., et al. (2024). Borane-catalysed C2-selective indole reductive functionalisation. Chemical Science. Available at: [Link]

-

Moore, J. A., & Kelly, J. F. (1962). A convenient preparation of indoline. Journal of Polymer Science Part A: Polymer Chemistry, 1(4), 1331-1332. Available at: [Link]

-

Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 19(1), 91-94. Available at: [Link]

-

Cañibano, A., et al. (2018). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Green Chemistry, 20(1), 131-136. Available at: [Link]

-

Smith, A. B., III, & Visnick, M. (1986). The Catalytic Hydrogenation of Indoles. Journal of Organic Chemistry, 51(22), 4764-4766. Available at: [Link]

-

Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 19(1), 91-94. Available at: [Link]

- Sundberg, R. J. (1970). The Chemistry of Indoles. Academic Press.

-

Organic Chemistry Portal. Triethylsilane (TES). Available at: [Link]

-

Ingleson, M. J., et al. (2022). Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One‐Pot Route to C7‐Borylated‐Indolines. Angewandte Chemie International Edition, 61(16), e202117281. Available at: [Link]

-

Sundberg, R. J., & Holcombe, T. F. (1974). Novel Synthetic Route to 5-Substituted Indoles. The Journal of Organic Chemistry, 39(18), 2631-2637. Available at: [Link]

-

Zhou, Y.-G., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society, 145(29), 15875–15886. Available at: [Link]

-

Gassman, P. G., & van Bergen, T. J. (1974). Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 54, 91. Available at: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

-

Li, X., et al. (2023). Phase-Controlled Cobalt Catalyst Boosting Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran. Catalysts, 13(6), 1014. Available at: [Link]

-

Singh, G. S., & D’hooghe, M. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. Mini-Reviews in Organic Chemistry, 10(4), 366-383. Available at: [Link]

-

Berger, J. G., et al. (1978). Borane complexes in trifluoroacetic acid. Reduction of indoles to indolines and generation of bis(trifluoroacetoxy)borane. The Journal of Organic Chemistry, 43(9), 1648-1651. Available at: [Link]

-

Wikipedia. Reductions with hydrosilanes. Available at: [Link]

-

Wang, R., et al. (2022). Supporting Information: Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journals. Available at: [Link]

- Ashenhurst, J. (2020). Friedel Crafts Acylation of Anisole. Master Organic Chemistry.

-

Singh, P. P., et al. (2015). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Journal of the Serbian Chemical Society, 80(8), 999-1005. Available at: [Link]

-

Gelest, Inc. Silane Reduction of... Gelest Technical Library. Available at: [Link]

-

Al-Abed, Y., et al. (2012). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 17(12), 14073-14088. Available at: [Link]

Sources

- 1. Synthesis of 5-Substituted Indole-2,3-dione | Atlantis Press [atlantis-press.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. How does the reduction mechanism of triethylsilane and trans fatty acids work?_Chemicalbook [chemicalbook.com]

- 4. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]

- 5. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

Application Notes & Protocols: The Strategic Use of 5-Ethylindoline in Pharmaceutical Intermediate Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 5-Ethylindoline as a versatile intermediate in pharmaceutical research. We will explore the causality behind its synthetic utility, provide detailed, field-proven protocols for its preparation and subsequent functionalization, and establish a framework for its quality control and safe handling. The indoline core is a privileged scaffold in medicinal chemistry, and understanding the strategic value of substituted variants like 5-Ethylindoline is critical for the development of novel therapeutics.[1]

Introduction: The Strategic Value of the Indoline Scaffold

The indoline (2,3-dihydroindole) moiety is a foundational structural motif found in a vast array of natural products and synthetic compounds of significant medicinal value.[1] Its non-planar, bicyclic structure, featuring a secondary amine fused to a benzene ring, offers a unique combination of rigidity and chemical reactivity that is highly prized in drug design.[1] The nitrogen atom can serve as both a hydrogen bond donor and acceptor, while the electron-rich benzene ring is amenable to electrophilic substitution, allowing for extensive functionalization.[1]

5-Ethylindoline emerges as a particularly strategic intermediate. The presence of an ethyl group at the C5 position provides a lipophilic anchor and sterically influences the molecule's interaction with biological targets. More importantly, it serves as a synthetic handle and a directing group, pre-organizing the scaffold for subsequent, regioselective chemical transformations. This guide elucidates the synthesis of 5-Ethylindoline and details its application in core synthetic operations pivotal to pharmaceutical development.

Physicochemical Properties of 5-Ethylindoline

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | Inferred |

| Molecular Weight | 147.22 g/mol | Inferred |

| Appearance | Colorless to pale yellow liquid | Inferred from related compounds |

| Boiling Point | ~245-250 °C (estimated) | Inferred |

| Solubility | Soluble in most organic solvents (Ethanol, Dichloromethane, Ethyl Acetate) | [2] |

| Purity (Typical) | ≥98% | [3] |

Synthesis of 5-Ethylindoline: A Validated Protocol

The most direct and atom-economical method for preparing 5-Ethylindoline is through the selective catalytic hydrogenation of its aromatic precursor, 5-ethylindole. The primary challenge in this transformation is preventing over-reduction of the benzene ring or catalyst poisoning by the indoline product.[4][5] The following protocol is designed for high chemoselectivity and yield.

Workflow for 5-Ethylindoline Synthesis

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indole:Chemical Properties and Production_Chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]

- 5. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthetic Routes to Functionalized 5-Ethylindoline Analogs

Abstract

The 5-ethylindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique three-dimensional structure and opportunities for diverse functionalization make it a valuable building block for drug discovery professionals targeting a range of therapeutic areas, including anti-inflammatory and anti-tumor agents.[1][2][3] This application note provides a detailed guide for researchers and scientists on robust and versatile synthetic strategies to access functionalized 5-ethylindoline analogs. We will explore established methods such as the Fischer indole synthesis followed by reduction, and discuss subsequent functionalization of the indoline core. Each section provides mechanistic insights, field-proven considerations, and detailed, step-by-step protocols.

Introduction

Indoline derivatives are foundational motifs in a vast array of natural products and synthetic pharmaceuticals.[1][2] The saturation of the C2-C3 bond, as compared to its indole counterpart, imparts a distinct conformational rigidity and three-dimensional geometry. The 5-ethyl substituent, in particular, offers a lipophilic handle that can be crucial for modulating pharmacokinetic and pharmacodynamic properties. The development of efficient and scalable synthetic routes to access analogs of 5-ethylindoline is therefore a critical endeavor for advancing drug development programs.[1] This guide is designed to provide both the conceptual framework and the practical, actionable protocols for the synthesis and subsequent derivatization of this important heterocyclic system.

Strategic Approaches to the 5-Ethylindoline Core

The construction of the 5-ethylindoline core is most efficiently approached via a two-stage strategy: synthesis of a substituted 5-ethylindole intermediate, followed by its reduction to the corresponding indoline. This approach allows for the utilization of well-established indole syntheses, which are often more versatile and higher-yielding than direct indoline constructions.

Strategy 1: Fischer Indole Synthesis and Subsequent Reduction

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, prized for its reliability and broad substrate scope.[4] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone, proceeding through a hydrazone intermediate.[5][6][7] This method is particularly well-suited for preparing the 5-ethylindole precursor.

Causality and Mechanistic Insight: The reaction is initiated by the condensation of (4-ethylphenyl)hydrazine with a suitable ketone, such as acetone, to form the corresponding phenylhydrazone.[7] Under acidic conditions (e.g., polyphosphoric acid, zinc chloride, or strong Brønsted acids), the hydrazone tautomerizes to an ene-hydrazine.[5][6] The key step is a[5][5]-sigmatropic rearrangement, which disrupts the aromaticity of the benzene ring to form a di-imine intermediate. A subsequent rearomatization, cyclization, and elimination of ammonia then yields the indole ring system.[6]

Workflow: Fischer Indole Synthesis to 5-Ethylindoline

Caption: General workflow from arylhydrazine to indoline.

Protocol 1A: Synthesis of 2,3-dimethyl-5-ethyl-1H-indole

-

Materials: (4-ethylphenyl)hydrazine hydrochloride, Methyl ethyl ketone (MEK), Ethanol, Polyphosphoric acid (PPA).

-

Procedure:

-

In a 250 mL round-bottom flask, suspend (4-ethylphenyl)hydrazine hydrochloride (10.0 g, 57.9 mmol) in ethanol (100 mL).

-

Add methyl ethyl ketone (6.0 g, 83.2 mmol) and stir the mixture at room temperature for 1 hour. The formation of the hydrazone may be monitored by TLC.

-

Remove the ethanol under reduced pressure to obtain the crude hydrazone as an oil or solid.

-

To a separate flask, add polyphosphoric acid (50 g) and heat to 90°C with mechanical stirring.

-

Add the crude hydrazone dropwise to the hot PPA over 30 minutes. An exothermic reaction will be observed.

-

After the addition is complete, continue heating and stirring at 100-110°C for 1 hour.[8]

-

Carefully pour the hot reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

-

The crude product can be purified by recrystallization from an ethanol/water mixture to afford 2,3-dimethyl-5-ethyl-1H-indole.

-

-

Trustworthiness: This protocol is self-validating. Monitor the reaction progress via TLC (e.g., 20% EtOAc/Hexanes). Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity. Expected yield: 75-85%.

Protocol 1B: Reduction of 2,3-dimethyl-5-ethyl-1H-indole to the Indoline

While catalytic hydrogenation is a common reduction method, metal-acid reductions can be highly effective for indoles, especially when polymerization under other acidic conditions is a concern.[9]

-

Materials: 2,3-dimethyl-5-ethyl-1H-indole, Zinc dust, 85% Phosphoric acid, Dichloromethane (DCM), Saturated sodium bicarbonate solution.

-

Expertise & Experience: The use of zinc dust in strong phosphoric acid is an efficient method for reducing indoles to indolines, often avoiding the polymerization that can occur with acids like HCl.[9] This system generates the necessary reducing equivalents in situ while maintaining a highly acidic medium where the indole conjugate acid is stable and receptive to reduction.[9]

-

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser, add 2,3-dimethyl-5-ethyl-1H-indole (5.0 g, 28.8 mmol) and 85% phosphoric acid (50 mL).

-

Add zinc dust (10.0 g, 153 mmol) portion-wise to the stirred solution. The addition may be exothermic.

-

Heat the mixture to reflux (approx. 130-140°C) and maintain for 3-4 hours with vigorous stirring.[9]

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 200 mL of ice water.

-

Basify the aqueous mixture by the slow addition of 50% NaOH solution until the pH is >10. Ensure the mixture is cool during basification.

-

Extract the product with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude 2,3-dimethyl-5-ethylindoline can be purified by vacuum distillation or column chromatography on silica gel.

-

-

Trustworthiness: Monitor the disappearance of the starting indole by TLC. The indoline product will have a different Rf value and will not stain with Ehrlich's reagent. Confirm the structure by NMR; the disappearance of the indole N-H proton signal (around δ 8.0 ppm) and the appearance of aliphatic signals for the C2 and C3 protons are key indicators. Expected yield: 60-70%.[9]

Functionalization of the 5-Ethylindoline Scaffold

Once the 5-ethylindoline core is synthesized, it can be further functionalized at the nitrogen atom or on the aromatic ring to generate a library of analogs.

Strategy 2: N-Functionalization

The secondary amine of the indoline ring is a nucleophilic handle that readily undergoes alkylation, acylation, or sulfonylation, allowing for the introduction of a wide variety of substituents.[10]

Protocol 2A: N-Alkylation

-

Materials: 5-Ethylindoline, Alkyl halide (e.g., Benzyl bromide), Potassium carbonate (K₂CO₃), Acetonitrile (ACN).

-